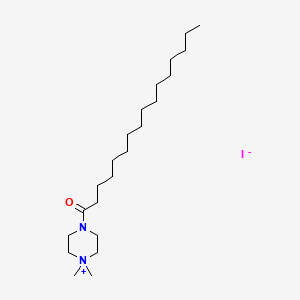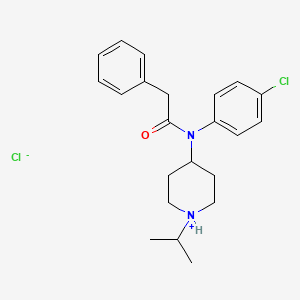
3-(Methylthio)propionic acid
概要
説明
3-(Methylthio)propionic acid, also known as 3-methylthiopropionate, 4-Thiapentanoic acid, or 3-Methylsulfanylpropionic acid, is a thia fatty acid consisting of propionic acid with a methylthio substituent at the 3-position . It is an intermediate in mammalian methionine metabolism .
Synthesis Analysis
While specific synthesis methods for 3-(Methylthio)propionic acid were not found in the search results, it is known that this compound is an intermediate in the methionine metabolism . Methyl 3-(methylthio)propionate was used to prepare 3-(Methylthio)propionic acid to examine the methionine catabolism by Lactococci .Molecular Structure Analysis
The molecular formula of 3-(Methylthio)propionic acid is C4H8O2S, and its molecular weight is 120.17 . The IUPAC Standard InChI is InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) .Physical And Chemical Properties Analysis
3-(Methylthio)propionic acid is a liquid at 20 degrees Celsius . .科学的研究の応用
Nematicidal Activity in Agriculture
Research has shown that 3-(Methylthio)propionic acid exhibits high nematicidal activity against the root knot nematode Meloidogyne incognita, which is a common pest affecting tomato roots. Its application can significantly reduce the number of galls per gram of tomato root, indicating its potential as a biocontrol agent .
Attractant in Pest Management
This compound has been found to be highly attractive to certain nematodes, making it useful in chemotaxis assays and potentially as a lure in pest management strategies .
作用機序
Target of Action
3-(Methylthio)propionic acid, a volatile organic compound (VOC), primarily targets the root knot nematode Meloidogyne incognita . This nematode is a significant pest that causes serious damage to global agricultural production annually .
Mode of Action
The compound exhibits strong nematicidal activity against Meloidogyne incognita . It has been found to have the highest direct contact nematicidal activity among several VOCs produced by the Bacillus thuringiensis Berliner strain NBIN-863 . The compound’s lethal concentration 50 (LC50) value is 6.27 μg/mL at 24 hours .
Biochemical Pathways
3-(Methylthio)propionic acid is an intermediate in the metabolism of methionine , especially D-methionine . It is produced in amounts directly related to the concentration of methionine in the medium .
Pharmacokinetics
It is known to be an intermediate in methionine metabolism .
Result of Action
The application of 3-(Methylthio)propionic acid results in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 . It also exhibits an inhibitory effect on the egg-hatching of Meloidogyne incognita . Furthermore, the root length and plant height of the treated plants show significant increases in comparison with the control group .
Action Environment
In the rhizosphere soil environment where root knot nematodes exist, 3-(Methylthio)propionic acid can provide beneficial functions in three ways: it directly inhibits the nematodes, promotes plant growth, and triggers systemic resistance in plants . It is highly attractive to Meloidogyne incognita, suggesting that it may play a role in attracting the nematodes to areas where they can be effectively controlled .
Safety and Hazards
特性
IUPAC Name |
3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMCZAIALVUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862354 | |
| Record name | 3-Methylthiopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylthiopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
244.00 to 247.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylthiopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(Methylthio)propionic acid | |
CAS RN |
646-01-5 | |
| Record name | 3-(Methylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylthiopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylthiopropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylthio)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F523ALI47D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylthiopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3-(methylthio)propionic acid against root knot nematodes?
A1: While the precise mechanism is still under investigation, research suggests that 3-(methylthio)propionic acid exhibits both direct contact and fumigant nematicidal activity against Meloidogyne incognita. [] It demonstrates a strong attraction effect on the nematodes and effectively inhibits egg hatching. [] Further research is needed to elucidate the specific molecular targets and downstream effects responsible for its nematicidal activity.
Q2: How does the pH level of beer affect the production of 3-(methylthio)propionic acid during aging?
A2: In beer aging, a lower pH can lead to the formation of more stable sulfitic adducts with 3-(methylthio)propionaldehyde, a precursor to 3-(methylthio)propionic acid. [] These adducts protect the aldehyde from premature oxidation, making it available for dimethyl trisulfide formation, another compound contributing to the aged beer flavor. [] Conversely, a higher pH promotes the oxidation of 3-(methylthio)propionaldehyde to 3-(methylthio)propionic acid. []
Q3: What role do carboxylate groups play in the oxidation of 3-(methylthio)propionic acid derivatives by hydroxyl radicals?
A3: The presence and position of carboxylate groups in 3-(methylthio)propionic acid derivatives significantly influence the formation of specific intermediates during their oxidation by hydroxyl radicals. [] For example, the availability of α- or β-positioned carboxylate functions affects the formation of sulfur-sulfur and sulfur-carboxylate oxygen-bonded radicals. [] These findings highlight the importance of structural features in modulating the reactivity and oxidation pathways of these compounds.
Q4: Can 3-(methylthio)propionic acid be synthesized by microorganisms?
A4: Yes, certain fungal species, like Aspergillus flavus, can produce 3-(methylthio)propionic acid. [] This production is enhanced when the fungus is grown in a medium supplemented with methionine, suggesting that the amino acid serves as a precursor for the compound's biosynthesis. [] This finding highlights the potential for utilizing microbial systems for the production of this compound.
Q5: How does the presence of 3-(methylthio)propionic acid change during the fermentation process of Chinese sauce-flavor Baijiu?
A5: Research shows an increase in the concentration of 3-(methylthio)propionic acid ethyl ester, along with other flavor compounds, during the third round of fermentation in Chinese sauce-flavor Baijiu production. [] This increase is correlated with an improved flavor profile of the Baijiu. [] The study suggests that specific bacterial and fungal communities present during fermentation contribute to the production of this and other key flavor compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)




![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)


